2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine
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Overview
Description
2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine typically involves the reaction of cyclopropylamine with isopropyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine: Similar in structure but with a different carbon chain length.
2-Cyclopropyl-2-(propan-2-yloxy)butan-1-amine: Another similar compound with a longer carbon chain.
Uniqueness
2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Biological Activity
2-Cyclopropyl-2-(propan-2-yloxy)propan-1-amine, a compound with a unique cyclopropyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to a propan-1-amine backbone, which is further substituted with a propan-2-yloxy group. The unique geometry of the cyclopropyl ring contributes to its distinctive reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing cyclopropyl groups have been linked to enhanced activity against Gram-positive and Gram-negative bacteria. A comparative analysis of various cyclopropyl-containing compounds revealed that they often outperform traditional antibiotics in efficacy against resistant strains.
Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Cyclopropyl Amine Derivatives | Staphylococcus aureus | 4 - 32 μg/mL |
Escherichia coli | 64 - 256 μg/mL | |
Pseudomonas aeruginosa | Varies by derivative |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymatic pathways or disruption of bacterial cell membranes. For example, compounds that target the folate synthesis pathway have shown promise in inhibiting bacterial growth by mimicking natural substrates.
Case Studies
-
In Vitro Studies : A study conducted on various bacterial strains demonstrated that derivatives of this compound exhibited potent antibacterial activity. The study utilized standard methods such as disk diffusion and broth microdilution to determine MIC values.
- Findings : The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for antibiotic development.
-
Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various bacterial enzymes. Docking simulations indicated strong interactions with target proteins involved in cell wall synthesis.
- Results : The binding energy calculations suggested that the compound could effectively inhibit enzyme activity, supporting its role as a potential antimicrobial agent.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-cyclopropyl-2-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9(3,6-10)8-4-5-8/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
YNQGFZPSNXIMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(CN)C1CC1 |
Origin of Product |
United States |
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